molecular formula C20H26N2O3 B570705 (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol CAS No. 117143-00-7

(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol

Cat. No.: B570705
CAS No.: 117143-00-7
M. Wt: 342.439
InChI Key: ZECCJJVLKCNRCN-DAVQJYAOSA-N
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Description

(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[222]octan-3-yl]ethanol is a chiral compound derived from quinidine, an alkaloid found in the bark of the cinchona tree

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol typically involves the reduction of quinidine. One common method is the catalytic hydrogenation of quinidine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of biocatalysts, such as enzymes, to selectively reduce quinidine to this compound. This method offers advantages in terms of selectivity, yield, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of dihydro derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using Pd/C or sodium borohydride (NaBH₄) as a reducing agent.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction can produce various dihydroquinidine derivatives.

Scientific Research Applications

(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[22

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating certain medical conditions, such as arrhythmias.

    Industry: In the pharmaceutical industry, (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol is used as an intermediate in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with ion channels and receptors, modulating their activity. For example, it may inhibit certain ion channels, leading to changes in cellular excitability and function. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinidine: The parent compound from which (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol is derived.

    Dihydroquinidine: A reduced form of quinidine with similar chemical properties.

    10-Hydroxyquinidine: Another hydroxylated derivative of quinidine.

Uniqueness

This compound is unique due to its specific stereochemistry and hydroxylation pattern. This gives it distinct chemical and biological properties compared to other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis, and its hydroxyl group provides a site for further chemical modifications.

Properties

CAS No.

117143-00-7

Molecular Formula

C20H26N2O3

Molecular Weight

342.439

IUPAC Name

(1S)-1-[(2R,5R)-2-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-5-yl]ethanol

InChI

InChI=1S/C20H26N2O3/c1-12(23)17-11-22-8-6-13(17)9-19(22)20(24)15-5-7-21-18-4-3-14(25-2)10-16(15)18/h3-5,7,10,12-13,17,19-20,23-24H,6,8-9,11H2,1-2H3/t12-,13?,17+,19+,20-/m0/s1

InChI Key

ZECCJJVLKCNRCN-DAVQJYAOSA-N

SMILES

CC(C1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O

Origin of Product

United States

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